- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,

Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)

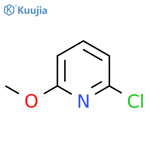

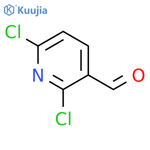

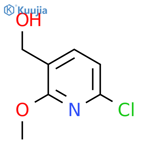

95652-81-6 structure

상품 이름:6-Chloro-2-methoxynicotinaldehyde

CAS 번호:95652-81-6

MF:C7H6ClNO2

메가와트:171.581040859222

MDL:MFCD11847276

CID:1012021

PubChem ID:10855945

6-Chloro-2-methoxynicotinaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 6-chloro-2-methoxynicotinaldehyde

- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde

- 6-chloro-2-methoxypyridine-3-carbaldehyde

- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde

- 6-Chloro-3-formyl-2-methoxypyridine

- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-

- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE

- AVBARORPQMEWPR-UHFFFAOYSA-N

- BCP18468

- 3504AJ

- 6-chloro-3-formyl-2-methoxy-pyridine

- AB64671

- SY045175

- AK157966

- 6-Chloro-2-metho

- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)

- MFCD11847276

- AKOS022638389

- Z1255428295

- VDA65281

- 95652-81-6

- DB-080321

- W11386

- DS-9123

- 95052-81-6

- SCHEMBL1266601

- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE

- DTXSID20445994

- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%

- CS-0037312

- EN300-1272363

- 6-Chloro-2-methoxynicotinaldehyde

-

- MDL: MFCD11847276

- 인치: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3

- InChIKey: AVBARORPQMEWPR-UHFFFAOYSA-N

- 미소: O=CC1C(OC)=NC(Cl)=CC=1

계산된 속성

- 정밀분자량: 171.0087061g/mol

- 동위원소 질량: 171.0087061g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 2

- 복잡도: 142

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.6

- 토폴로지 분자 극성 표면적: 39.2

실험적 성질

- 밀도: 1.317±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 78-81 °C

- 비등점: 90 ºC (3 Torr)

- 플래시 포인트: 120.2±25.9 ºC,

- 용해도: 미용성(1.7g/l)(25ºC),

6-Chloro-2-methoxynicotinaldehyde 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H302-H315-H317-H319-H335

- 경고성 성명: P261-P280-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22-36/37/38-43

- 보안 지침: 26-36/37

-

위험물 표지:

- 저장 조건:Inert atmosphere,2-8°C

6-Chloro-2-methoxynicotinaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107952-25g |

6-Chloro-2-methoxynicotinaldehyde |

95652-81-6 | 98% | 25g |

¥2671.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D545356-1g |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 95% | 1g |

$245 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-50mg |

6-Chloro-2-methoxynicotinaldehyde |

95652-81-6 | 95+% | 50mg |

¥79.0 | 2022-06-09 | |

| abcr | AB442278-1g |

6-Chloro-2-methoxynicotinaldehyde, 95%; . |

95652-81-6 | 95% | 1g |

€98.30 | 2024-08-03 | |

| abcr | AB442278-5 g |

6-Chloro-2-methoxynicotinaldehyde, 95%; . |

95652-81-6 | 95% | 5g |

€382.30 | 2022-03-24 | |

| Alichem | A024007803-1g |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 97% | 1g |

$1797.60 | 2023-08-31 | |

| eNovation Chemicals LLC | D954770-5g |

6-Chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 95% | 5g |

$115 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1231846-5G |

6-chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 97% | 5g |

$130 | 2024-07-21 | |

| eNovation Chemicals LLC | D954770-10g |

6-Chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 95% | 10g |

$170 | 2024-06-07 | |

| Alichem | A024007803-500mg |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 97% | 500mg |

$1029.00 | 2023-08-31 |

6-Chloro-2-methoxynicotinaldehyde 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C

1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C

1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C

1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C

1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C

참조

합성회로 2

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C

1.2 2 h, -78 °C

1.3 Reagents: Acetic acid

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

1.2 2 h, -78 °C

1.3 Reagents: Acetic acid

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

참조

- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid

참조

- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

합성회로 5

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

참조

- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867

합성회로 6

반응 조건

1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C

참조

- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,

합성회로 7

반응 조건

1.1 Solvents: Tetrahydrofuran

참조

- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide, Tetrahedron Letters, 1984, 25(49), 5693-6

합성회로 8

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C

1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Citric acid Solvents: Water

1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Citric acid Solvents: Water

참조

- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

참조

- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

참조

- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C

참조

- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

참조

- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C

1.2 30 min, -78 °C; 30 min

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 30 min, -78 °C; 30 min

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

참조

- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C

1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Practical Total Syntheses of Acromelic Acids A and B, Organic Letters, 2014, 16(7), 1980-1983

합성회로 15

반응 조건

참조

- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,

합성회로 16

반응 조건

참조

- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,

합성회로 17

반응 조건

참조

- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458

합성회로 19

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C

1.2 30 min, -78 °C; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 30 min, -78 °C; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Practical total syntheses of acromelic acids A and B, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732

합성회로 20

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 3 - 4 h, -78 °C

1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C

1.2 3 - 4 h, -78 °C

1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C

참조

- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,

6-Chloro-2-methoxynicotinaldehyde Raw materials

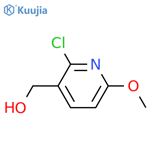

- (2-Chloro-6-methoxypyridin-3-yl)methanol

- (6-Chloro-2-methoxypyridin-3-YL)methanol

- 2,6-Dichloropyridine-3-carbaldehyde

- 2-Chloro-6-methoxypyridine

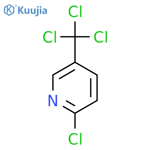

- 2-Chloro-5-(trichloromethyl)pyridine

6-Chloro-2-methoxynicotinaldehyde Preparation Products

6-Chloro-2-methoxynicotinaldehyde 관련 문헌

-

Eun-Hye Kim,Boyang Ning,Masuki Kawamoto,Hideyuki Miyatake,Eiry Kobatake,Yoshihiro Ito,Jun Akimoto J. Mater. Chem. B 2020 8 10162

95652-81-6 (6-Chloro-2-methoxynicotinaldehyde) 관련 제품

- 1706306-90-2(N-[2-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]benzamide)

- 2228456-69-5(tert-butyl 3-(3-carbamothioylpropyl)piperidine-1-carboxylate)

- 1437311-91-5(Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride)

- 2228698-23-3(methyl 3-(2-fluoro-1-hydroxyethyl)thiophene-2-carboxylate)

- 1263094-19-4(4-Fluoro-3-(trifluoromethyl)-5-chlorosulfonyl) benzoic acid)

- 1172614-86-6(Spirotetramat-?enol-?glucoside)

- 1353971-42-2(3-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester)

- 616-14-8(1-Iodo-2-methylbutane)

- 1314656-42-2(2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid)

- 939-90-2(trans-2-phenylcyclopropane-1-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde

순결:99%

재다:25g

가격 ($):273.0